2-Mesitylmagnesium bromide

Catalog No.
S1899236
CAS No.
2633-66-1
M.F
C9H11BrMg
M. Wt
223.39 g/mol
Availability
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2-Mesitylmagnesium bromide

CAS Number

2633-66-1

Product Name

2-Mesitylmagnesium bromide

IUPAC Name

magnesium;1,3,5-trimethylbenzene-6-ide;bromide

Molecular Formula

C9H11BrMg

Molecular Weight

223.39 g/mol

InChI

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JOWQNXIISCPKBK-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

2-Mesitylmagnesium bromide is an organometallic compound with the formula (CH₃)₃C₆H₂MgBr. It arises from the reaction of mesitylene (2,4,6-trimethylbenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) [, ]. Grignard reagents are crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.


Molecular Structure Analysis

The key feature of 2-Mesitylmagnesium bromide is the central carbon-magnesium bond (C-Mg). This bond is highly polar due to the significant difference in electronegativity between magnesium (1.31) and carbon (2.55). The negative charge resides on the magnesium, making the carbon atom nucleophilic and susceptible to attack by electrophilic centers. The mesityl group ((CH₃)₃C₆H₂) attached to the carbon provides steric hindrance, influencing the reactivity of the Grignard reagent.


Chemical Reactions Analysis

2-Mesitylmagnesium bromide is involved in various reactions crucial for organic synthesis. Here are some key examples:

  • Synthesis: As mentioned earlier, it is prepared by the reaction of mesitylene and magnesium metal in an ether solvent [, ].
(CH₃)₃C₆H₆ + Mg  + Et₂O → (CH₃)₃C₆H₂MgBr + EtOH (in diethyl ether) []
  • Nucleophilic addition: The most important reaction of 2-Mesitylmagnesium bromide is its nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters, etc.). This forms new carbon-carbon bonds, creating new alcohols or other functional groups.
(CH₃)₃C₆H₂MgBr + R₂C=O → (CH₃)₃C₆H₂-CR(OH)-R (secondary alcohol formation from a ketone)
  • Hydrolysis: Grignard reagents react readily with water to form the corresponding hydrocarbon and magnesium hydroxide. This reaction must be avoided during synthesis and is considered a decomposition pathway.

Dates

Modify: 2023-08-16

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